2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is a chemically modified sugar molecule. It is a derivative of mannose, where the hydroxyl group at the second carbon is replaced by an azidoacetylamino group. This modification imparts unique properties to the molecule, making it valuable in various scientific research fields, particularly in glycobiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose typically involves the reaction of mannose derivatives with azidoacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups on the mannose ring can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Sodium periodate (NaIO4) for selective oxidation of vicinal diols.
Major Products
Substitution: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-amino-2-deoxy-beta-D-mannopyranose.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is extensively used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and functions, particularly in cell surface glycosylation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, especially in cancer research for targeting specific glycan structures on cancer cells.
Industry: Applied in the production of bioactive compounds and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose involves its incorporation into glycan structures on cell surfaces. The azido group allows for bioorthogonal labeling, enabling the tracking and visualization of glycan dynamics in living cells. This compound targets glycosyltransferases and glycosidases, enzymes involved in glycan biosynthesis and modification, thereby influencing cellular processes such as signaling and adhesion.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-galactopyranose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucopyranose
Uniqueness
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is unique due to its specific mannose backbone, which imparts distinct biological properties compared to its glucose and galactose counterparts. This uniqueness makes it particularly valuable in studies focused on mannose-specific glycan interactions and functions.
Properties
Molecular Formula |
C8H14N4O6 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8-/m1/s1 |
InChI Key |
AFNOHTDETQTADW-BOSCHMPASA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.